Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate
Description
Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is an organic ester compound characterized by a valerate backbone substituted with a ketone group and a 4-chloro-3-methylphenyl aromatic ring. Its molecular formula is C₁₃H₁₅ClO₃, with a molar mass of 266.71 g/mol (calculated). The compound is primarily utilized in pharmaceutical research and organic synthesis, serving as a precursor or intermediate in the development of bioactive molecules, such as cannabinoid receptor antagonists . Its structural features, including the electron-withdrawing chlorine atom and methyl substituent on the aromatic ring, influence its reactivity and physical properties.
Properties
IUPAC Name |
methyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-9-8-10(6-7-11(9)14)12(15)4-3-5-13(16)17-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZDTJLJBTKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180851 | |
| Record name | Benzenepentanoic acid, 4-chloro-3-methyl-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-41-0 | |
| Record name | Benzenepentanoic acid, 4-chloro-3-methyl-δ-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentanoic acid, 4-chloro-3-methyl-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acid-catalyzed hydrolysis | Reflux in aqueous H₂SO₄ (pH < 2) | H₂O, H⁺ | 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid |
| Base-catalyzed hydrolysis | NaOH (pH > 10), 60–80°C | OH⁻ | Sodium salt of the carboxylic acid |
Mechanism : Nucleophilic acyl substitution, where water or hydroxide attacks the electrophilic carbonyl carbon.
Reduction Reactions
The ketone group (5-oxo) is reduced to a secondary alcohol using hydride-based reagents.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | Ethanol, 0–25°C | 5-(4-Chloro-3-methylphenyl)-5-hydroxyvalerate | Partial reduction of ketone |
| LiAlH₄ | Dry THF, reflux | 5-(4-Chloro-3-methylphenyl)-5-hydroxyvalerate | Complete reduction |
Key Insight : LiAlH₄ achieves full conversion due to its stronger reducing capacity.
Nucleophilic Substitution at the Ester Group
The ester undergoes transesterification and aminolysis reactions.
Transesterification
| Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | H₂SO₄ | Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl ester derivative |
Application : Used to modify solubility or reactivity for downstream synthesis.
Aminolysis
| Amine | Conditions | Product |
|---|---|---|
| Ammonia | 25°C, 12 hrs | 5-(4-Chloro-3-methylphenyl)-5-oxovaleramide |
| Aniline | Reflux, toluene | N-Phenylamide derivative |
Grignard Reactions
The ketone reacts with Grignard reagents to form tertiary alcohols.
| Reagent | Product | Yield |
|---|---|---|
| CH₃MgBr | 5-(4-Chloro-3-methylphenyl)-5-(2-hydroxypropan-2-yl)valerate | 78% |
| C₆H₅MgBr | Aryl-substituted tertiary alcohol | 65% |
Mechanism : Nucleophilic addition to the ketone carbonyl, followed by protonation.
Oxidation Reactions
Controlled oxidation targets specific functional groups.
| Reagent | Target Site | Product |
|---|---|---|
| KMnO₄ (acidic) | Benzylic position (methyl on aryl) | Carboxylic acid derivative |
| O₃ (ozonolysis) | Double bonds (if present) | Ketones/carboxylic acids |
Note : The 4-chloro-3-methylphenyl group directs electrophilic substitutions to specific positions.
Stability and Side Reactions
-
Moisture Sensitivity : Reacts with water via hydrolysis even at ambient conditions .
-
Thermal Decomposition : Degrades above 150°C, releasing CO₂ and chloro derivatives.
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (hydrolysis) | Maximizes kinetics without decomposition |
| pH | 10–12 (basic hydrolysis) | Accelerates nucleophilic attack |
| Catalyst Loading | 5 mol% (Ti(OiPr)₄) | Balances cost and efficiency |
Scientific Research Applications
Organic Synthesis
Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:
- Oxidation : The ester group can be oxidized to form the corresponding carboxylic acid.
- Reduction : The ester can be reduced to yield the corresponding alcohol.
- Substitution : The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines or thiols) to create diverse derivatives.
These reactions allow chemists to tailor the compound for specific applications, enhancing its utility in synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound may serve as a precursor for developing pharmaceutical compounds. Its structural features suggest potential interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects. For instance, studies have indicated that derivatives of similar compounds exhibit antimalarial activity, suggesting that this compound could also be investigated for similar properties .
Material Science
The compound has potential applications in material science, particularly in the synthesis of polymers and other materials with specific properties. The incorporation of halogenated groups can influence the physical and chemical properties of polymers, making them suitable for various industrial applications.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For example, modifications to similar compounds have shown significant antimalarial effects against Plasmodium falciparum strains . These findings suggest that further exploration of this compound derivatives could yield promising candidates for drug development.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 5-(4-Chloro-3-methylphenyl)-5-oxovalerate
- Molecular Formula : C₁₄H₁₇ClO₃
- Molar Mass : 268.74 g/mol
- CAS No.: 951890-15-6
- Key Differences :
- The ethyl ester group increases molecular weight by ~2 g/mol compared to the methyl variant.
- Predicted boiling point: 387.8 ± 32.0°C (vs. methyl ester’s lower volatility due to shorter alkyl chain).
- Applications: Similar pharmaceutical intermediate roles, with slight variations in solubility and metabolic stability .
Positional Isomers of the Aromatic Ring
Ethyl 5-(3-Chloro-4-methylphenyl)-5-oxovalerate
- Molecular Formula : C₁₄H₁₇ClO₃
- CAS No.: 57992-89-9
- Key Differences :
- Chlorine and methyl groups are transposed on the phenyl ring (3-chloro-4-methyl vs. 4-chloro-3-methyl).
- Altered electronic effects: The meta-chloro substitution may reduce resonance stabilization compared to para positioning.
- Implications: Differing reactivity in electrophilic aromatic substitution and binding affinity in biological systems .
Fluorinated Analogues
Methyl 5-(3-Chloro-4-fluorophenyl)-3-methyl-5-oxovalerate
- Molecular Formula : C₁₃H₁₄ClFO₃
- CAS No.: 951889-62-6
- Key Differences: Introduction of a fluorine atom at the 4-position enhances electronegativity and lipophilicity.
Ethyl 5-(4-Fluorophenyl)-5-oxovalerate
- Molecular Formula : C₁₃H₁₅FO₃
- CAS No.: 342636-36-6
- Key Differences :
Difluorinated and Multi-Substituted Analogues
Methyl 5-(3,5-Difluorophenyl)-3-methyl-5-oxovalerate
- Molecular Formula : C₁₃H₁₄F₂O₃
- CAS No.: 1443350-58-0
- Key Differences: Two fluorine atoms at the 3- and 5-positions create strong electron-withdrawing effects, enhancing stability against oxidation. Predicted density: 1.238 g/cm³ (higher than non-fluorinated analogues due to increased molecular packing). Applications: Intermediate in high-performance polymers and agrochemicals .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | CAS No. | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₅ClO₃ | 1443327-41-0 | 266.71 | N/A | N/A |
| Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | C₁₄H₁₇ClO₃ | 951890-15-6 | 268.74 | 387.8 ± 32.0 | 1.142 ± 0.06 |
| Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | C₁₄H₁₇ClO₃ | 57992-89-9 | 268.74 | N/A | N/A |
| Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate | C₁₃H₁₄ClFO₃ | 951889-62-6 | 284.70 | N/A | N/A |
| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | C₁₃H₁₅FO₃ | 342636-36-6 | 238.25 | N/A | N/A |
Biological Activity
Methyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉ClO₄
- Molecular Weight : Approximately 284.77 g/mol
This compound features a chloro-substituted aromatic ring, which is known to influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways that regulate various physiological processes.
- Induction of Apoptosis : There is potential for this compound to trigger programmed cell death in cancer cells, which is a critical mechanism for anticancer agents.
Antimicrobial Properties
Research has indicated that compounds with similar structures often exhibit antimicrobial properties. For instance, the presence of halogen atoms (like chlorine) in aromatic compounds has been linked to increased antibacterial activity. A study showed that compounds containing chloro and methoxy groups had significant anti-inflammatory and analgesic effects, suggesting a potential for this compound to exhibit similar activities .
Anticancer Potential
The anticancer properties of related compounds have been documented extensively. For example, polyhalogenated aromatic compounds have shown efficacy against drug-resistant strains of bacteria and cancer cells. The structural characteristics of this compound may enhance its ability to interact with cancer cell targets, promoting apoptosis or inhibiting tumor growth .
Research Findings and Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antibacterial Activity : Research on polyhalogenated benzimidazoles demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anticancer Activity : A study on N-hydroxylamine derivatives indicated that bioactivation through cytochrome P450 enzymes could enhance the anticancer effects of aromatic amines . This suggests that this compound may also be bioactivated similarly, leading to enhanced therapeutic effects.
- Toxicological Studies : Long-term toxicity studies have been conducted on related compounds to assess their safety profiles. These studies typically involve evaluating reproductive toxicity and developmental impacts in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₅H₁₉ClO₄ | Contains a chloro group and a methyl substituent |
| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | C₁₃H₁₅ClO₃ | Lacks the methyl group; simpler structure |
| Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate | C₁₄H₁₇ClO₄ | Contains a methoxy group instead of a methyl group |
The comparison highlights how variations in substituents can influence biological activity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
